molecular formula C12H17NO B13589775 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Cat. No.: B13589775
M. Wt: 191.27 g/mol
InChI Key: UDIGEVVNANUDBX-UHFFFAOYSA-N
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Description

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is a chemical compound with the molecular formula C12H17NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 3-aminopropan-1-ol as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated compound.

Scientific Research Applications

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a hydroxyl group.

    3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol: This compound differs in the position of the hydroxyl group.

Uniqueness

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

InChI

InChI=1S/C12H17NO/c13-8-12(14)7-9-4-5-10-2-1-3-11(10)6-9/h4-6,12,14H,1-3,7-8,13H2

InChI Key

UDIGEVVNANUDBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(CN)O

Origin of Product

United States

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